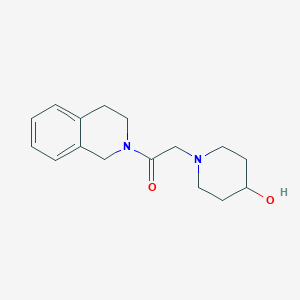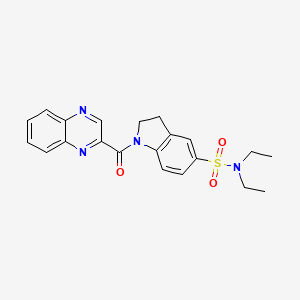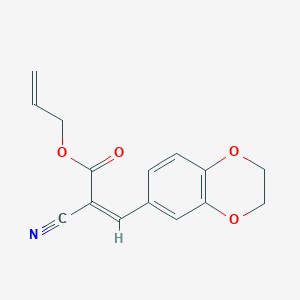
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-hydroxypiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-hydroxypiperidin-1-yl)ethanone, commonly known as DPIE, is a synthetic compound with potential applications in the field of drug discovery. It is a small-molecule inhibitor that targets specific enzymes and receptors in the body, which makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of DPIE involves the inhibition of the activity of specific enzymes and receptors. For example, DPIE inhibits the activity of PDE4 by binding to the active site of the enzyme and preventing it from hydrolyzing cyclic adenosine monophosphate (cAMP). This results in an increase in intracellular cAMP levels, which leads to a reduction in inflammation. Similarly, DPIE inhibits the activity of PDE5 by binding to the active site of the enzyme and preventing it from hydrolyzing cyclic guanosine monophosphate (cGMP). This results in an increase in intracellular cGMP levels, which leads to smooth muscle relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPIE are diverse and depend on the specific enzyme or receptor that it targets. For example, DPIE has been shown to reduce inflammation in animal models of asthma and chronic obstructive pulmonary disease by inhibiting the activity of PDE4. It has also been shown to improve erectile function in animal models of erectile dysfunction by inhibiting the activity of PDE5. Additionally, DPIE has been shown to have antiplatelet effects by inhibiting the activity of adenosine A1 receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DPIE is that it is a small-molecule inhibitor, which makes it easier to synthesize and modify than larger molecules such as proteins. Additionally, DPIE has a high affinity for its target enzymes and receptors, which makes it a potent inhibitor. However, one limitation of DPIE is that it may have off-target effects, which could lead to unintended consequences. Another limitation is that DPIE may not be effective in all cases, as the activity of its target enzymes and receptors may be regulated by other factors.
Direcciones Futuras
There are several future directions for research on DPIE. One direction is to explore the potential of DPIE as a therapeutic agent for various diseases, such as asthma, chronic obstructive pulmonary disease, and erectile dysfunction. Another direction is to investigate the structure-activity relationship of DPIE and its analogs, in order to improve its potency and selectivity. Additionally, future research could focus on the development of new synthetic methods for DPIE and its analogs, in order to make the synthesis process more efficient and cost-effective. Finally, research could focus on the identification of new enzymes and receptors that are targeted by DPIE, in order to expand its potential applications in drug discovery.
Métodos De Síntesis
The synthesis of DPIE involves the reaction of 2-(4-hydroxypiperidin-1-yl)ethanone with 3,4-dihydroisoquinoline in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of DPIE is high. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
DPIE has been extensively studied for its potential applications in drug discovery. It has been shown to inhibit the activity of various enzymes and receptors, including phosphodiesterase 4 (PDE4), phosphodiesterase 5 (PDE5), and adenosine A1 receptors. These enzymes and receptors are involved in a wide range of physiological processes, including inflammation, smooth muscle relaxation, and platelet aggregation.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-hydroxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15-6-8-17(9-7-15)12-16(20)18-10-5-13-3-1-2-4-14(13)11-18/h1-4,15,19H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLPYPAWOWDYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-hydroxypiperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)


![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)

![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)
![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)

![Dimethyl 3-methyl-5-[(4-methylsulfonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480178.png)

![3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)